4-Methyl-1,2,3-thiadiazole-5-carbonitrile

Description

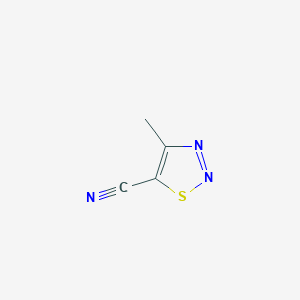

Structure

3D Structure

Properties

IUPAC Name |

4-methylthiadiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3S/c1-3-4(2-5)8-7-6-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRVAYBDOKEBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579293 | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-68-2 | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile

This guide provides a comprehensive overview of the synthetic pathway to 4-Methyl-1,2,3-thiadiazole-5-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The document is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and critical safety considerations.

Introduction: The Significance of the 1,2,3-Thiadiazole Core

The 1,2,3-thiadiazole ring is a privileged heterocyclic motif in modern pharmacology and agricultural science.[1][2] Its unique arrangement of sulfur and nitrogen atoms imparts a distinct electronic character, enabling it to serve as a versatile pharmacophore in a wide array of biologically active compounds. Molecules incorporating this scaffold have demonstrated a broad spectrum of activities, including antifungal, antiviral, anticancer, and insecticidal properties.[1][2]

The specific target of this guide, this compound, serves as a valuable building block. The methyl and nitrile substituents at the C4 and C5 positions, respectively, offer orthogonal handles for further chemical elaboration, making it a key intermediate in the synthesis of more complex derivatives for structure-activity relationship (SAR) studies.[2][3] For instance, derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (a closely related precursor) have shown promising antimicrobial activity.[3][4][5]

Primary Synthetic Strategy: The Hurd-Mori Reaction

The cornerstone for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction .[6] This powerful cyclization method facilitates the formation of the thiadiazole ring from an activated hydrazone derivative through the action of thionyl chloride (SOCl₂).[6][7] The reaction is highly versatile and has become the most common and reliable protocol for accessing this class of heterocycles.[1][8]

The general transformation involves the reaction of an α-methylene ketone's hydrazone with thionyl chloride, which acts as both a dehydrating agent and the sulfur source for the heterocycle.

Logical Workflow for Synthesis

The synthesis of this compound is logically approached in a two-step sequence: formation of a key hydrazone intermediate followed by the Hurd-Mori cyclization.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Access of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid and its Derivatives

A Note on the Target Compound: While this guide focuses on 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, it is important to note the limited availability of specific experimental data for the corresponding 4-Methyl-1,2,3-thiadiazole-5-carbonitrile in the public domain. The carboxylic acid serves as a critical and well-documented precursor and analogue, with a wealth of information regarding its synthesis, properties, and derivatization into biologically active molecules. The principles, protocols, and spectral data presented herein provide a foundational understanding for researchers interested in this heterocyclic scaffold.

Introduction

The 1,2,3-thiadiazole ring is a significant pharmacophore in medicinal and agricultural chemistry, exhibiting a broad spectrum of biological activities including antifungal, antiviral, and insecticidal properties.[1] These five-membered aromatic heterocycles, containing one sulfur and two adjacent nitrogen atoms, have garnered substantial interest for their versatile applications.[2][3] Specifically, derivatives of 4-Methyl-1,2,3-thiadiazole have been explored as potential plant activators and agents for inducing systemic acquired resistance (SAR).[4] This guide provides a comprehensive overview of the synthesis, core physicochemical properties, and spectral characterization of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, a key intermediate in the development of novel bioactive compounds.

PART 1: Synthesis and Molecular Elucidation

The construction of the 1,2,3-thiadiazole core is a pivotal step in accessing the target compound and its derivatives. The Hurd-Mori synthesis is a classical and effective method for this transformation.[2][5][6]

Synthetic Pathway: The Hurd-Mori Reaction

The Hurd-Mori reaction facilitates the generation of 1,2,3-thiadiazoles through the cyclization of hydrazone derivatives with thionyl chloride (SOCl₂).[5][6] The general workflow involves the reaction of a ketone or an α-methylene carbonyl compound with a hydrazide, followed by cyclization. The success of this ring-closure can be highly dependent on the electronic nature of substituents on the precursor.[4][7]

A general workflow for synthesizing the 1,2,3-thiadiazole core leading to the target acid is outlined below.

Caption: General synthetic workflow for 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid.

Experimental Protocol: Synthesis of Derivatives

Derivatives of the title compound, particularly hydrazide-hydrazones, are synthesized to explore their biological potential. These reactions leverage the reactivity of the carboxylic acid group.

Protocol: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives [8]

-

Hydrazide Formation: The starting 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is first converted to its corresponding hydrazide. A common method involves esterification followed by reaction with hydrazine hydrate (N₂H₄·H₂O).[1]

-

Dissolution: Dissolve the synthesized 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide (0.01 mol) in 15 mL of 96% ethanol in a round-bottomed flask.

-

Aldehyde Addition: To the dissolved hydrazide, add the appropriate substituted aldehyde (0.01 mol).

-

Condensation Reaction: Heat the resulting solution under reflux for 3 hours. This step facilitates the condensation reaction between the hydrazide and the aldehyde to form the hydrazide-hydrazone scaffold.[8]

-

Isolation: After reflux, allow the solution to cool to room temperature and then place it in a refrigerator for 24 hours to promote crystallization.

-

Purification: The precipitated solid product can be collected by filtration, washed, and recrystallized to achieve high purity. The synthesized compounds are typically stable solids soluble in DMSO.[8]

PART 2: Physicochemical Properties

The physicochemical properties of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid are crucial for its handling, formulation, and application in drug discovery and materials science.

Core Properties

The following table summarizes the key physical and chemical properties of the title compound.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O₂S | [9] |

| Molecular Weight | 144.15 g/mol | [9] |

| CAS Number | 18212-21-0 | [9] |

| Appearance | White to brown powder/crystal | [10] |

| Melting Point | 166-173 °C (with decomposition) | [11] |

| Boiling Point (Est.) | 315.2 ± 34.0 °C at 760 mmHg | [11] |

| Density (Est.) | 1.5 ± 0.1 g/cm³ | [11] |

| Flash Point (Est.) | 144.4 ± 25.7 °C | [11] |

| Solubility | Soluble in DMSO | [8] |

Structural and Electronic Characteristics

Thiadiazoles are aromatic heterocyclic compounds.[2][3] The presence of heteroatoms (sulfur and nitrogen) increases membrane permeability and the capacity to act as hydrogen bond acceptors. The inductive effect of the sulfur atom imparts a very weak base character to the ring structure, which possesses relatively high aromaticity.[2] These features are fundamental to the biological activity and reactivity of its derivatives.

PART 3: Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural confirmation of the synthesized compound and its derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic IR Absorptions: [12][13]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-2500 (broad) | O-H Stretch | Carboxylic Acid |

| ~1700 | C=O Stretch | Carboxylic Acid |

| ~1620 | C=N Stretch | Thiadiazole Ring |

| ~1500-1400 | C=C Stretch | Aromatic Ring |

| ~1300-1200 | C-O Stretch | Carboxylic Acid |

| ~1396, 1273, 1064 | C-S-C Vibrations | Thiadiazole Ring |

| ~2931 | C-H Stretch | Aliphatic (Methyl) |

For nitrile derivatives (e.g., this compound), a characteristic sharp absorption band for the cyano group (C≡N) would be expected around 2233 cm⁻¹.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. For 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, the key signals would be:

-

A singlet for the methyl (CH₃) protons.

-

A broad singlet for the acidic proton (COOH), which is exchangeable with D₂O.

For hydrazide-hydrazone derivatives, additional characteristic signals appear. For instance, a singlet for the NH proton is observed in the range of δ 12.10–12.87 ppm, and a singlet for the azomethine (=CH) proton appears at δ 8.06–8.63 ppm, confirming the condensation reaction.[8]

¹³C NMR Spectroscopy: The carbon NMR provides insight into the different carbon environments.

-

C=O Carbon: The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield.

-

Thiadiazole Ring Carbons: The carbons within the heterocyclic ring will have characteristic shifts. For thiazole moieties, these can range from δ 100 to 170 ppm.[15]

-

Methyl Carbon: The methyl carbon (CH₃) will appear in the upfield aliphatic region.

For synthesized hydrazide-hydrazone derivatives, signals for the azomethine (=CH) and carbonyl (C=O) groups are observed in the ranges of δ 135.59–146.67 ppm and 163.31–164.61 ppm, respectively.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. The ESI-MS would show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻.

PART 4: Reactivity and Applications

Chemical Reactivity

The primary sites of reactivity in 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid are the carboxylic acid group and the thiadiazole ring itself.

-

Carboxylic Acid Group: This group can be readily converted into esters, amides, acid chlorides, and hydrazides, providing a gateway to a wide array of derivatives.[1][16] The synthesis of hydrazide-hydrazones is a prime example of leveraging this reactivity for creating biologically active molecules.[8]

-

Thiadiazole Ring: The ring is generally stable due to its aromatic character.[2] However, it can participate in various organic reactions, and its electronic properties influence the bioactivity of the overall molecule.

Caption: Reactivity and derivatization pathways of the title compound.

Biological and Agricultural Applications

Derivatives of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid have shown significant promise in both medicine and agriculture.

-

Antimicrobial Activity: Hydrazide-hydrazone derivatives have demonstrated notable antimicrobial effects, particularly against Gram-positive bacteria.[8][17] The combination of the 1,2,3-thiadiazole and hydrazone pharmacophores can lead to synergistic biological effects.[8]

-

Antifungal and Antiviral Agents: The 1,2,3-thiadiazole scaffold is a core component in compounds with potent antifungal and antiviral activities, particularly against plant pathogens like Tobacco Mosaic Virus (TMV).[1][18][19]

-

Agrochemicals: The parent compound and its derivatives are utilized as agrochemical agents, including fungicides and insecticides.[20] They can also act as plant growth regulators.[18]

Conclusion

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is a versatile and valuable heterocyclic compound. Its synthesis is well-established, and its physicochemical and spectral properties are well-characterized. The true value of this molecule lies in its role as a key building block for the synthesis of a diverse range of derivatives with significant biological activities. For researchers in drug development and agrochemical science, this compound represents a promising scaffold for the discovery of novel and effective agents.

References

- 1. mdpi.com [mdpi.com]

- 2. isres.org [isres.org]

- 3. Thiadiazoles - Wikipedia [en.wikipedia.org]

- 4. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 6. wikiwand.com [wikiwand.com]

- 7. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chem-casts.com [chem-casts.com]

- 10. 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid | 18212-21-0 | TCI AMERICA [tcichemicals.com]

- 11. 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 12. sid.ir [sid.ir]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)-4-carbonitrile [mdpi.com]

- 15. asianpubs.org [asianpubs.org]

- 16. 59944-65-9 | MFCD00173831 | 4-Methyl-[1,2,3]thiadiazole-5-carbonyl chloride | acints [acints.com]

- 17. researchgate.net [researchgate.net]

- 18. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | 18212-21-0 [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic signature of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the causal relationships between the molecular structure and its spectral output. The methodologies and interpretations presented herein are designed to be self-validating, providing a robust framework for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Molecular Structure and Spectroscopic Overview

The unique arrangement of a methyl group and a nitrile group on the 1,2,3-thiadiazole ring gives this compound a distinct spectroscopic profile. Understanding this profile is paramount for unequivocal structural confirmation and for tracking the molecule's fate in various chemical and biological systems. This guide will systematically deconstruct the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, the simplicity of the proton spectrum and the distinct chemical shifts in the carbon spectrum provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be straightforward, exhibiting a single resonance corresponding to the methyl protons.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~2.5 - 2.8 | Singlet | 3H | -CH₃ |

Expertise & Experience in Interpretation:

The methyl group at the C4 position of the thiadiazole ring is expected to resonate as a singlet in the range of δ 2.5-2.8 ppm. This prediction is based on data from analogous 4-methyl-substituted thiazole and thiadiazole systems.[1][2] The absence of any adjacent protons results in a singlet multiplicity. The chemical shift is downfield from typical aliphatic methyl groups due to the deshielding effect of the aromatic and electron-withdrawing thiadiazole ring.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~10 - 15 | -CH₃ |

| ~110 - 115 | -C≡N |

| ~145 - 150 | C4 (ring carbon attached to -CH₃) |

| ~160 - 165 | C5 (ring carbon attached to -C≡N) |

Trustworthiness of Assignments:

The assignment of these chemical shifts is based on established principles and data from closely related structures.

-

Methyl Carbon (-CH₃): The signal for the methyl carbon is anticipated in the upfield region, typically between δ 10-15 ppm, consistent with other methyl-substituted heterocyclic compounds.[2]

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to appear in the δ 110-115 ppm range. This is a characteristic region for nitrile carbons on aromatic and heteroaromatic rings.

-

Thiadiazole Ring Carbons (C4 and C5): The two carbons of the thiadiazole ring are expected to be significantly deshielded and appear far downfield. Based on data for 4-methyl-1,2,3-thiadiazole-5-carboxamidoxime and other substituted thiadiazoles, the C4 carbon (attached to the methyl group) is predicted to be around δ 145-150 ppm, while the C5 carbon (attached to the electron-withdrawing nitrile group) will be even further downfield, in the region of δ 160-165 ppm.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups. The IR spectrum of this compound will be dominated by the characteristic stretching vibration of the nitrile group.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2220 - 2240 | Strong, Sharp | C≡N stretch |

| ~2900 - 3000 | Medium | C-H stretch (methyl) |

| ~1400 - 1500 | Medium | C=N stretch (ring) |

| ~1380 | Medium | C-H bend (methyl) |

| ~1000 - 1200 | Medium-Weak | Ring vibrations |

Authoritative Grounding in Interpretation:

-

Nitrile Stretch (C≡N): The most diagnostic absorption will be a strong, sharp band between 2220 and 2240 cm⁻¹. This is the characteristic stretching frequency for a nitrile group conjugated with an aromatic or heteroaromatic system.[5] Its intensity and sharp nature make it an excellent marker for the presence of the cyano functionality.

-

C-H Vibrations: The methyl group will give rise to C-H stretching absorptions in the 2900-3000 cm⁻¹ region and a characteristic bending vibration around 1380 cm⁻¹.

-

Ring Vibrations: The thiadiazole ring itself will produce a series of characteristic stretching (C=N) and bending vibrations in the fingerprint region (below 1600 cm⁻¹).[6][7] These bands, while complex, contribute to the unique IR fingerprint of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Electron Ionization (EI) is a common method for analyzing such compounds.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| ~139 | Molecular Ion [M]⁺ |

| ~111 | [M - N₂]⁺ |

| ~96 | [M - N₂ - CH₃]⁺ |

| ~70 | [M - N₂ - CH₃ - C≡N]⁺ |

Mechanistic Insights into Fragmentation:

The fragmentation of 1,2,3-thiadiazoles under electron ionization is often initiated by the facile loss of a molecule of nitrogen (N₂).[8][9] This is a key diagnostic fragmentation pathway.

Caption: Predicted mass fragmentation pathway of this compound.

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (approximately 139).

-

Loss of Nitrogen ([M - N₂]⁺): The base peak or a very prominent peak is predicted at m/z 111, resulting from the elimination of a neutral N₂ molecule. This is a characteristic fragmentation for 1,2,3-thiadiazoles.

-

Subsequent Fragmentations: Further fragmentation of the m/z 111 ion can occur through the loss of a methyl radical (•CH₃) to give a fragment at m/z 96, followed by the loss of a nitrile group to yield a fragment at m/z 70.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid overlapping signals.[10]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR to obtain a good signal-to-noise ratio.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or just the KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and a molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

References

- 1. 4-Methylthiazole(693-95-8) 1H NMR spectrum [chemicalbook.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. sid.ir [sid.ir]

- 7. researchgate.net [researchgate.net]

- 8. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. benchchem.com [benchchem.com]

Stability and degradation pathways of thiadiazole carbonitriles

An In-depth Technical Guide to the Stability and Degradation Pathways of Thiadiazole Carbonitriles

Introduction

The thiadiazole nucleus is a privileged scaffold in modern medicinal and agricultural chemistry, prized for its unique physicochemical properties and broad spectrum of biological activities.[1][2] When functionalized with a carbonitrile (-CN) group, this scaffold offers a versatile entry point for developing novel therapeutic agents and agrochemicals. However, the very features that make thiadiazole carbonitriles attractive—their electronic distribution and reactive handles—also present distinct challenges related to chemical stability. Understanding the degradation pathways of these molecules is not merely an academic exercise; it is a critical prerequisite for successful drug development, ensuring the safety, efficacy, and shelf-life of the final product.

This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the stability and degradation of thiadiazole carbonitriles. We will move beyond simple procedural descriptions to explain the underlying chemical principles that govern their behavior under stress. Our focus is on establishing a robust, mechanistically-driven framework for anticipating, identifying, and mitigating potential stability issues.

The Thiadiazole Carbonitrile Scaffold: A Physicochemical Overview

A molecule's stability is intrinsically linked to its structure. Before we can predict how a thiadiazole carbonitrile might degrade, we must first understand its fundamental electronic and structural characteristics.

Electronic Properties of the Thiadiazole Ring

Thiadiazoles exist as four primary regioisomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole, with the 1,3,4- and 1,2,4-isomers being the most extensively studied in drug discovery.[3] All are five-membered aromatic heterocycles.[3] The presence of two electronegative nitrogen atoms and a sulfur atom creates an electron-deficient ring system.[4][5] This has two major consequences for stability:

-

Resistance to Electrophilic Attack: The low electron density on the ring's carbon atoms makes them relatively inert to electrophilic substitution reactions like nitration or halogenation, unless strongly activating groups are present.[5][6]

-

Susceptibility to Nucleophilic Attack: The electron-deficient carbons are prime targets for nucleophiles.[5][6] This is a key vulnerability, particularly under basic conditions, and can lead to substitution reactions or even ring-opening.[6][7]

The specific arrangement of heteroatoms in isomers like 1,2,4-thiadiazole versus 1,3,4-thiadiazole subtly alters the polarization and reactivity, but the overall susceptibility to nucleophiles remains a common theme.[3]

The Influence of the Carbonitrile Substituent

The carbonitrile group is a potent electron-withdrawing group. Its presence further depletes electron density from the thiadiazole ring, potentially increasing the ring's susceptibility to nucleophilic attack. More importantly, the nitrile group itself is a primary site of reactivity, particularly hydrolysis. Under both acidic and basic conditions, the carbon-nitrogen triple bond can be attacked by water, leading to a stepwise conversion to an amide and subsequently to a carboxylic acid.[8] This pathway is often the most significant contributor to the degradation of thiadiazole carbonitriles in aqueous environments.

Major Degradation Pathways

Forced degradation studies, which intentionally expose a compound to harsh conditions, are essential for rapidly identifying likely degradation pathways.[9][10][11] The primary pathways relevant to thiadiazole carbonitriles are hydrolysis, photolysis, oxidation, and thermal stress.

Hydrolytic Degradation

Hydrolysis is arguably the most critical degradation pathway to investigate for these molecules due to the presence of the labile carbonitrile group.

-

Mechanism:

-

Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, making the carbon atom highly electrophilic and susceptible to attack by water. This leads to the formation of an imidic acid tautomer, which rearranges to a primary amide. Further hydrolysis of the amide yields the carboxylic acid and an ammonium ion.

-

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. Under basic conditions, the amide is further hydrolyzed to a carboxylate salt.[8]

-

Ring Instability: Under harsh basic conditions (e.g., concentrated NaOH), the thiadiazole ring itself can be cleaved.[6][7] This proceeds via nucleophilic attack on a ring carbon, leading to a cascade of bond-breaking events.

-

-

Likely Degradants:

-

Thiadiazole Carboxamide (Intermediate)

-

Thiadiazole Carboxylic Acid (Final Product)

-

Ring-opened fragments (under extreme conditions)

-

Photodegradation

Many aromatic heterocyclic systems are sensitive to UV or even visible light. The thiadiazole ring is no exception.

-

Mechanism: A common photodegradation mechanism for similar thiazole-containing compounds involves a reaction with singlet oxygen (¹O₂).[12] This can proceed via a [4+2] Diels-Alder type cycloaddition across the heterocyclic ring. The resulting endoperoxide intermediate is highly unstable and rapidly rearranges or fragments into various oxidized products.[12] Direct photolysis, where the molecule absorbs a photon and undergoes bond cleavage or rearrangement without an external reactant, can also occur.[13]

-

Likely Degradants:

-

Endoperoxides (unstable intermediates)

-

Rearranged isomers

-

Ring-opened products (e.g., sulfoxides, sulfones)

-

Products of nitrile group transformation

-

Oxidative Degradation

Oxidative stability is crucial, especially for drug candidates that may be metabolized by oxidative enzymes like Cytochrome P450s.[14]

-

Mechanism: The heteroatoms in the thiadiazole ring are susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide (S=O) and then a sulfone (O=S=O). The ring nitrogen atoms can be oxidized to N-oxides. These transformations drastically alter the electronic properties and stability of the molecule, often making it more polar and potentially leading to further degradation.

-

Likely Degradants:

-

Thiadiazole-S-oxide Carbonitrile

-

Thiadiazole-S,S-dioxide Carbonitrile

-

Thiadiazole-N-oxide Carbonitrile

-

Thermal Degradation

While thiadiazoles are generally considered thermally stable aromatic systems, high temperatures can induce fragmentation.[15]

-

Mechanism: At elevated temperatures, thermal energy can overcome bond activation energies, leading to fragmentation. Pyrolysis studies have shown that 1,3,4-thiadiazoles can fragment via complex pathways, potentially eliminating nitrogen or other small molecules and leading to the formation of nitriles and sulfur species.[1][7]

-

Likely Degradants:

-

Simpler nitriles (e.g., acetonitrile)

-

Elemental sulfur or sulfur oxides

-

Products of molecular rearrangement

-

Experimental Design for Stability Assessment: A Protocol-Driven Approach

A robust stability assessment is built on a foundation of meticulously planned and executed experiments. The goal is not just to see if the molecule degrades, but to understand how, how fast, and what it becomes. This knowledge is essential for creating a self-validating stability-indicating analytical method.

The Philosophy of Forced Degradation

The core directive of a forced degradation study is to generate a representative sample of degradation products.[9] This is not a "brute force" exercise; the stress conditions should be relevant and not so extreme that they produce pathways that would never occur under normal storage conditions. A successful study achieves a target degradation of 5-20% of the parent compound, providing sufficient degradant levels for detection and characterization without completely destroying the sample.

Protocol: Systematic Forced Degradation

This protocol outlines a standard approach. Causality: Each condition is chosen to probe a specific chemical vulnerability discussed in Section 2.

-

Stock Solution Preparation: Prepare a stock solution of the thiadiazole carbonitrile in a suitable solvent (e.g., acetonitrile or methanol) at ~1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

-

Heat at 60-80 °C for a specified time (e.g., 2, 8, 24 hours).

-

Cool and neutralize with an equivalent amount of 0.1 N NaOH.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

-

Keep at room temperature for a specified time. Rationale: Base hydrolysis is often much faster than acid hydrolysis.

-

Neutralize with an equivalent amount of 0.1 N HCl.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep at room temperature for a specified time, protected from light.

-

-

Thermal Degradation:

-

Place the solid compound in a controlled-temperature oven at a temperature below its melting point (e.g., 80 °C or 105 °C) for 24-48 hours.

-

Also, reflux a solution of the compound for 24 hours.

-

-

Photolytic Degradation:

-

Expose a solution of the compound (~0.1 mg/mL) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

-

Run a dark control sample in parallel, wrapped in aluminum foil.

-

-

Analysis: Dilute all stressed and control samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) and analyze immediately.

Protocol: Development of a Stability-Indicating HPLC-UV Method

A method is only "stability-indicating" if it can resolve the parent peak from all potential degradation products and excipients.

-

Column and Mobile Phase Screening:

-

Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

-

Screen a gradient of a buffered aqueous phase (e.g., 0.1% formic acid or 10 mM ammonium acetate) and an organic phase (acetonitrile or methanol). Rationale: The acidic modifier improves peak shape for many nitrogen-containing heterocycles.

-

-

Method Optimization:

-

Inject a mixed sample containing the unstressed parent drug and aliquots from all stressed conditions.

-

Adjust the gradient slope, temperature, and flow rate to achieve baseline resolution (>1.5) between the parent peak and all degradant peaks.

-

-

Peak Purity Analysis:

-

Use a photodiode array (PDA) detector to assess peak purity across the entire peak for all samples. A non-uniform spectrum across a peak indicates co-elution.

-

-

Mass Balance:

-

The sum of the assay value of the parent compound and the levels of all degradation products should remain constant throughout the study. A significant deviation from 100% may indicate a non-UV active degradant or a volatile product. This is a key self-validation step.

-

Data Interpretation and Case Study

Quantifying Degradation: A Tabular Summary

After running the experiments, data should be summarized clearly. The following table represents a hypothetical outcome for a fictional compound, "Thiadiazole-CN-A".

| Stress Condition | Time | % Parent Remaining | % Degradation | Major Degradant Peak (RT, min) | Notes |

| Control | 24 h | 99.8 | 0.2 | - | Baseline stability |

| 0.1 N HCl | 24 h @ 80°C | 91.2 | 8.8 | 4.5 min | Slow hydrolysis |

| 0.1 N NaOH | 8 h @ RT | 15.7 | 84.3 | 3.2 min & 4.5 min | Rapid hydrolysis |

| 3% H₂O₂ | 24 h @ RT | 95.3 | 4.7 | 6.8 min | Minor oxidative loss |

| Heat (Solid) | 48 h @ 105°C | 99.5 | 0.5 | - | Thermally stable |

| Photolysis (ICH) | - | 88.9 | 11.1 | 7.1 min & 7.5 min | Photosensitive |

Case Study: Elucidating the Degradation of Thiadiazole-CN-A

Based on the table above, we can deduce the stability profile for "Thiadiazole-CN-A":

-

Primary Liability: The compound is extremely sensitive to basic hydrolysis. The presence of two major degradant peaks (3.2 min and 4.5 min) suggests a sequential reaction. LC-MS/MS analysis would be critical here.

-

Hypothesis: The peak at 4.5 min is the amide intermediate, and the more polar peak at 3.2 min is the final carboxylic acid . This is confirmed by observing the mass shift (+18 Da from parent to amide, and +17 Da from amide to acid).

-

-

Secondary Liability: The compound is photosensitive. The appearance of two new peaks suggests multiple photodegradation pathways are active.

-

Relative Stability: The compound is relatively stable to acid, oxidation, and heat. This is valuable information for formulation development, suggesting that acidic excipients would be preferred over basic ones and that special light-protective packaging will be required.

Conclusion

Thiadiazole carbonitriles are a promising class of molecules, but their chemical architecture presents inherent stability challenges that must be proactively addressed. The primary degradation pathways typically involve hydrolysis of the carbonitrile moiety and potential photodegradation of the heterocyclic ring. A thorough understanding of the underlying reaction mechanisms, coupled with a systematic forced degradation strategy, is paramount. By employing a robust analytical workflow—centered around a validated, stability-indicating HPLC method and supported by mass spectrometry for structural elucidation—researchers and drug development professionals can effectively characterize these liabilities. This enables the implementation of informed mitigation strategies, such as pH control in formulations and the use of light-protective packaging, ultimately ensuring the development of safe, stable, and effective products.

References

- 1. researchgate.net [researchgate.net]

- 2. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]

- 3. isres.org [isres.org]

- 4. researchgate.net [researchgate.net]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bu.edu.eg [bu.edu.eg]

- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomedres.us [biomedres.us]

- 11. ajrconline.org [ajrconline.org]

- 12. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photodegradation of etridiazole by UV radiation during drinking water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. academic.oup.com [academic.oup.com]

Solubility Profile of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile in common organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes foundational chemical principles, expert analysis of its structural attributes, and established methodologies to offer researchers a robust framework for its practical application. We present a detailed theoretical assessment of its solubility based on the "like dissolves like" principle and provide a rigorous, step-by-step experimental protocol for accurate solubility determination. This guide is intended to empower researchers, scientists, and drug development professionals with the predictive insights and practical tools necessary to effectively incorporate this compound into their research and development workflows.

Introduction: The Significance of this compound in Modern Drug Discovery

The 1,2,3-thiadiazole ring is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential applications as antimicrobial and agrochemical agents.[1][2] this compound, a member of this promising class of compounds, presents a unique combination of a compact heterocyclic core, a methyl group, and a polar nitrile functionality. Understanding its solubility in various organic solvents is a critical first step in its journey from a synthesized compound to a viable candidate in drug discovery and development.[3]

Solubility is a pivotal physicochemical property that influences a compound's bioavailability, formulation, and efficacy. A thorough understanding of a compound's solubility profile in different solvent systems is essential for a multitude of applications, from designing synthetic routes to preparing solutions for in vitro and in vivo screening. This guide provides a detailed examination of the predicted solubility of this compound and a practical protocol for its empirical determination.

Molecular Structure Analysis and Predicted Solubility

The solubility of a compound is fundamentally governed by its molecular structure and its interactions with the solvent.[4] The principle of "like dissolves like" serves as a valuable predictive tool, suggesting that polar compounds will dissolve in polar solvents, and nonpolar compounds will dissolve in nonpolar solvents.[5]

Chemical Structure of this compound:

Analysis of Functional Groups and Polarity:

-

1,2,3-Thiadiazole Ring: This heterocyclic ring system, containing three heteroatoms (two nitrogen and one sulfur), contributes to the molecule's overall polarity. The lone pairs of electrons on the nitrogen and sulfur atoms can participate in dipole-dipole interactions and potentially hydrogen bonding as acceptors.

-

Nitrile Group (-C≡N): The nitrile group is strongly polar due to the significant difference in electronegativity between carbon and nitrogen. This group can act as a hydrogen bond acceptor.

-

Methyl Group (-CH₃): The methyl group is nonpolar and contributes to the lipophilicity of the molecule.

Predicted Solubility in Common Organic Solvents:

Based on this structural analysis, this compound is predicted to be a moderately polar compound. Its solubility in various organic solvents can be anticipated as follows:

| Solvent Class | Common Solvents | Predicted Solubility of this compound | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents have large dipole moments and can effectively solvate the polar 1,2,3-thiadiazole ring and the nitrile group through dipole-dipole interactions. DMSO is often an excellent solvent for many heterocyclic compounds.[3] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | These solvents can engage in hydrogen bonding. While the target molecule does not have a hydrogen bond donor, the nitrogen and sulfur atoms of the thiadiazole ring and the nitrogen of the nitrile group can act as hydrogen bond acceptors. The nonpolar methyl group may slightly limit solubility compared to polar aprotic solvents. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Low to Insoluble | The overall polarity of this compound is likely too high for significant dissolution in nonpolar solvents. The energetic cost of disrupting the strong intermolecular forces of the solvent to accommodate the polar solute is unfavorable.[5] |

| Intermediate | Acetone, Ethyl Acetate | Moderate | These solvents have intermediate polarity and can offer a balance of polar and nonpolar characteristics, potentially leading to moderate solubility. |

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, the equilibrium solubility method (shake-flask) is a reliable and widely used technique.[6] This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

A selection of organic solvents (e.g., DMSO, DMF, acetonitrile, methanol, ethanol, isopropanol, acetone, ethyl acetate, hexane, toluene, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology

The following workflow outlines the process for determining the solubility of the target compound.

References

- 1. 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | 18212-21-0 [chemicalbook.com]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Khan Academy [khanacademy.org]

- 5. chem.ws [chem.ws]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Methyl-1,2,3-thiadiazole-5-carbonitrile for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile. While this specific nitrile is a less-documented member of the 1,2,3-thiadiazole family, this document provides a detailed overview of its chemical identity, a robust, proposed synthesis protocol, and an exploration of the therapeutic potential inherent to its core heterocyclic structure.

Core Chemical Identity

This compound is a distinct chemical entity characterized by a five-membered aromatic ring containing one sulfur and two adjacent nitrogen atoms, substituted with a methyl group and a nitrile functional group. The precise arrangement of these functionalities imparts specific electronic and steric properties that are of significant interest in medicinal chemistry and materials science.

Chemical Identifiers

A clear identification of this compound is paramount for procurement, regulatory compliance, and unambiguous scientific communication. The key identifiers are summarized below.

| Identifier | Value | Source |

| CAS Number | 175136-68-2 | [1][2][3][4][5] |

| Molecular Formula | C₄H₃N₃S | [1][4] |

| Molecular Weight | 125.15 g/mol | [1][4] |

| Canonical SMILES | CC1=C(SN=N1)C#N | [4] |

| InChI Key | SSRVAYBDOKEBHG-UHFFFAOYSA-N | [4] |

| MDL Number | MFCD00052220 | [1] |

| Appearance | Yellow solid (predicted) | [4] |

Synthesis and Mechanistic Considerations

Direct, published synthetic routes to this compound are not extensively documented. However, a highly plausible and efficient synthesis can be designed based on the well-established chemical transformation of a primary amide to a nitrile via dehydration. This approach leverages the more readily available precursor, 4-Methyl-1,2,3-thiadiazole-5-carboxamide (CAS 175136-67-1).

The conversion of the carboxamide to the carbonitrile is a dehydration reaction. This process involves the removal of a molecule of water from the primary amide group (-CONH₂) to form the nitrile group (-C≡N). A variety of dehydrating agents can be employed for this transformation, with phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosphorus pentoxide (P₄O₁₀) being common choices[6][7][8]. The selection of the dehydrating agent and reaction conditions is critical to ensure high yield and purity, avoiding potential side reactions with the thiadiazole ring.

Proposed Experimental Protocol: Dehydration of 4-Methyl-1,2,3-thiadiazole-5-carboxamide

This protocol describes a robust method for the synthesis of this compound. The choice of phosphorus oxychloride in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃) with a mild base such as pyridine or triethylamine (TEA) is a standard and effective method for this type of transformation.

Materials:

-

4-Methyl-1,2,3-thiadiazole-5-carboxamide

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-Methyl-1,2,3-thiadiazole-5-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM). Add anhydrous pyridine (2.0-3.0 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Dehydrating Agent: Add phosphorus oxychloride (1.1-1.5 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C. The addition should be slow to control any exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess POCl₃ and acid. Stir until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualization of the Synthetic Workflow

Caption: Proposed synthesis of this compound.

Spectroscopic and Physicochemical Properties

| Property | Expected Characteristics |

| ¹H NMR | A singlet peak for the methyl (CH₃) protons, likely in the range of δ 2.5-3.0 ppm. |

| ¹³C NMR | Signals corresponding to the methyl carbon, the two thiadiazole ring carbons, and the nitrile carbon (typically δ 115-120 ppm). |

| IR Spectroscopy | A sharp, characteristic absorption band for the nitrile (C≡N) stretch, expected around 2230 cm⁻¹[9]. |

| Mass Spec (HRMS) | The calculated exact mass can be used to confirm the elemental composition, C₄H₃N₃S. |

Biological Activity and Therapeutic Potential of the 1,2,3-Thiadiazole Scaffold

Although specific biological data for this compound is sparse, the 1,2,3-thiadiazole core is a well-recognized "privileged scaffold" in medicinal chemistry. This heterocyclic system is present in a multitude of compounds exhibiting a broad spectrum of biological activities.[10][11] Its aromatic nature, hydrogen bonding capabilities, and metabolic stability make it an attractive framework for the design of novel therapeutic agents.

Established Bioactivities of 1,2,3-Thiadiazole Derivatives

-

Antimicrobial and Antifungal Activity: Numerous derivatives of 1,2,3-thiadiazole have demonstrated significant activity against various bacterial and fungal strains.[12][13][14][15] The combination of the thiadiazole ring with other pharmacophores, such as hydrazones, has been shown to produce compounds with potent antimicrobial effects, particularly against Gram-positive bacteria.[12][15] Fused heterocyclic systems containing the 4-methyl-1,2,3-thiadiazole moiety have also been identified as potential broad-spectrum fungicides.[16][17]

-

Antiviral Activity: The 1,2,3-thiadiazole nucleus is a component of molecules designed to combat viral infections. Research has highlighted its potential in developing agents against viruses such as the Tobacco Mosaic Virus (TMV) and even HIV.[10]

-

Agrochemical Applications: Beyond medicine, 1,2,3-thiadiazole derivatives are utilized in agriculture as fungicides, insecticides, and plant activators.[13][16]

The presence of the electron-withdrawing nitrile group in this compound could modulate the electronic properties of the thiadiazole ring, potentially influencing its interaction with biological targets and offering a unique profile compared to its carboxylic acid or amide analogues. This makes it a compelling candidate for inclusion in screening libraries for drug discovery programs.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. This guide provides a solid foundation for its study by presenting its core identifiers, a detailed and actionable synthetic protocol, and a thorough discussion of the well-documented biological importance of its parent scaffold. For researchers in drug discovery and medicinal chemistry, this compound offers a novel building block with the potential to unlock new therapeutic avenues, particularly in the development of antimicrobial and antiviral agents. The strategic derivatization of the nitrile group or the methyl-substituted thiadiazole ring opens up a vast chemical space for the generation of new molecular entities with enhanced potency and selectivity.

References

- 1. 175136-68-2|this compound|BLD Pharm [bldpharm.com]

- 2. CAS:175136-68-2, 4-甲基-1,2,3-噻二唑-5-甲腈-毕得医药 [bidepharm.com]

- 3. This compound,175136-68-2-Amadis Chemical [amadischem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 5-Cyano-4-methyl-1,2,3-thiadiazole | CAS 175136-68-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)-4-carbonitrile | MDPI [mdpi.com]

- 10. spectrabase.com [spectrabase.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Item - Synthesis, Crystal Structure, and Biological Activity of 4-Methyl-1,2,3-thiadiazole-Containing 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles - American Chemical Society - Figshare [acs.figshare.com]

Methodological & Application

Application Notes & Protocols: Conversion of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid to 4-Methyl-1,2,3-thiadiazole-5-carbonitrile

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile from its corresponding carboxylic acid. The 1,2,3-thiadiazole moiety is a significant scaffold in medicinal chemistry, and the conversion of the carboxylic acid to a nitrile group offers a versatile handle for further synthetic transformations.[1][2] This guide outlines two primary, robust protocols: a two-step synthesis via an amide intermediate and a one-pot conversion. The methodologies are presented with in-depth explanations of the chemical principles, potential challenges, and analytical validation steps to ensure reliable and reproducible results.

Introduction and Strategic Overview

The 1,2,3-thiadiazole ring and its derivatives are of considerable interest in the development of novel therapeutic agents and agrochemicals.[1][2] Specifically, the conversion of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid to its nitrile analogue is a key synthetic step for accessing a wider range of functionalized molecules. Nitriles are valuable synthetic intermediates that can be readily converted into amines, tetrazoles, and other important functional groups.

The primary challenge in this transformation is the potential instability of the 1,2,3-thiadiazole ring under harsh reaction conditions.[3] Therefore, the selection of reagents and reaction parameters is critical to preserving the integrity of the heterocyclic core. This guide presents two well-established methods that balance reaction efficiency with the preservation of the thiadiazole ring.

The two-step approach provides a more controlled and often higher-yielding pathway, while the one-pot method offers a more streamlined and time-efficient alternative. The choice between these methods will depend on the specific requirements of the research project, such as scale, purity requirements, and available resources.

Reaction Pathway Overview

The conversion of a carboxylic acid to a nitrile fundamentally involves a dehydration process. The overall transformation can be visualized as the removal of a molecule of water from the carboxylic acid and a nitrogen source.

Figure 1: General synthetic routes for the conversion of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid to its nitrile.

Two-Step Protocol: Amidation Followed by Dehydration

This classic and highly reliable method involves the initial conversion of the carboxylic acid to the corresponding primary amide, followed by a separate dehydration step to yield the nitrile.

Step 1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamide

The formation of the amide is typically achieved by activating the carboxylic acid, followed by reaction with an ammonia source. A common and effective method is the use of thionyl chloride (SOCl₂) to form the acyl chloride in situ, which is then quenched with ammonia.

Protocol 3.1: Amide Synthesis

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), suspend 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g of acid).

-

Acyl Chloride Formation: Slowly add thionyl chloride (1.2 eq) to the suspension at 0 °C (ice bath). After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction mixture becomes a clear solution.

-

Ammonia Quench: Cool the reaction mixture back to 0 °C and slowly add a solution of aqueous ammonia (25-30%) until the pH is basic (pH > 9).

-

Work-up and Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold DCM. Dry the solid under vacuum to obtain 4-Methyl-1,2,3-thiadiazole-5-carboxamide.

Characterization Data for 4-Methyl-1,2,3-thiadiazole-5-carboxamide:

-

Appearance: White to off-white solid.

-

Molecular Formula: C₄H₅N₃OS[4]

-

Molecular Weight: 143.17 g/mol

Step 2: Dehydration of 4-Methyl-1,2,3-thiadiazole-5-carboxamide

The dehydration of the primary amide to the nitrile can be accomplished using a variety of dehydrating agents. Phosphorus pentoxide (P₂O₅) is a powerful and effective choice for this transformation.

Protocol 3.2: Nitrile Synthesis (Dehydration)

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, combine 4-Methyl-1,2,3-thiadiazole-5-carboxamide (1.0 eq) and phosphorus pentoxide (1.5 - 2.0 eq).

-

Reaction Conditions: Heat the solid mixture carefully with a Bunsen burner or a high-temperature heating mantle until the reaction initiates (fuming may be observed). Maintain the temperature to sustain a gentle reflux. Alternatively, the reaction can be performed in a high-boiling inert solvent like toluene or xylene.

-

Work-up and Isolation: After the reaction is complete (as monitored by TLC or GC-MS), cool the mixture to room temperature. Carefully quench the reaction by slowly adding ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

One-Pot Protocol: Direct Conversion of Carboxylic Acid to Nitrile

One-pot procedures offer the advantage of reduced reaction time, solvent usage, and purification steps. A variety of reagents have been developed for this direct conversion. A mild and efficient method utilizes diphosphorus tetraiodide (P₂I₄) in the presence of an ammonia source.[5]

Protocol 4.1: One-Pot Nitrile Synthesis

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 eq) in anhydrous acetonitrile.

-

Reagent Addition: Add ammonium carbonate (2.0 eq) to the solution. Then, in portions, add diphosphorus tetraiodide (1.5 eq) at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up and Isolation: Upon completion, pour the reaction mixture into a cold, saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Protocols

| Parameter | Two-Step Protocol | One-Pot Protocol |

| Overall Yield | Generally higher | Moderate to good |

| Purity of Crude Product | Often higher | May require more extensive purification |

| Reaction Time | Longer (two separate reactions) | Shorter (single operation) |

| Reagent Handling | Thionyl chloride is corrosive and moisture-sensitive. P₂O₅ is highly hygroscopic. | Diphosphorus tetraiodide is air and moisture sensitive. |

| Control over Reaction | More control at each step | Less intermediate control |

| Ideal Application | Large-scale synthesis, high-purity requirements | Rapid analogue synthesis, screening libraries |

Safety and Handling Precautions

-

Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Phosphorus Pentoxide (P₂O₅): A powerful dehydrating agent and corrosive. Avoid contact with skin and eyes. It reacts exothermically with water.

-

Diphosphorus Tetraiodide (P₂I₄): Air and moisture sensitive. Handle under an inert atmosphere.

-

General Precautions: All reactions should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact of chemicals with skin and eyes.

Analytical Characterization and Validation

The identity and purity of the final product, this compound, should be confirmed by a combination of analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight of the product and assess its purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The disappearance of the carboxylic acid proton signal and the appearance of characteristic nitrile signals in the ¹³C NMR spectrum are key indicators of a successful reaction.

-

Infrared (IR) Spectroscopy: The presence of a sharp nitrile (C≡N) stretching band around 2230-2260 cm⁻¹ and the absence of the broad carboxylic acid O-H and C=O stretches are indicative of the desired transformation.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in amidation | Incomplete acyl chloride formation; hydrolysis of acyl chloride. | Ensure anhydrous conditions; use a slight excess of thionyl chloride; perform the reaction at the recommended temperature. |

| Incomplete dehydration | Insufficient dehydrating agent; low reaction temperature. | Increase the amount of dehydrating agent; ensure the reaction temperature is adequate. |

| Decomposition of thiadiazole ring | Harsh reaction conditions (e.g., excessive heat). | Use milder dehydrating agents; perform the reaction at the lowest effective temperature. |

| Difficult purification | Presence of side products. | Optimize reaction conditions to minimize side reactions; employ appropriate chromatographic techniques for purification. |

Conclusion

The conversion of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid to its nitrile is a valuable synthetic transformation for the development of novel chemical entities. This guide provides two robust and well-documented protocols to achieve this conversion. The choice of method will depend on the specific experimental goals and resources. By following the detailed procedures and paying close attention to the safety and handling precautions, researchers can confidently and reproducibly synthesize this compound for their research endeavors.

References

Application Note & Protocols: Dehydration of 4-Methyl-1,2,3-thiadiazole-5-carboxamide to 4-Methyl-1,2,3-thiadiazole-5-carbonitrile

Introduction

The 1,2,3-thiadiazole ring is a significant heterocyclic scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The functionalization of this core structure is crucial for the development of new therapeutic agents and agrochemicals. The conversion of a carboxamide group at the 5-position to a nitrile represents a key synthetic transformation. Nitriles are exceptionally valuable synthetic intermediates, readily convertible into other functional groups such as amines, carboxylic acids, and ketones.[3][4][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the dehydration of 4-methyl-1,2,3-thiadiazole-5-carboxamide to its corresponding nitrile. We present two robust and validated protocols using common laboratory dehydrating agents: thionyl chloride (SOCl₂) and trifluoroacetic anhydride (TFAA). The causality behind experimental choices, detailed step-by-step procedures, and methods for reaction monitoring and product characterization are thoroughly explained to ensure scientific integrity and reproducibility.

Reaction Principle and Mechanism

The dehydration of a primary amide to a nitrile involves the formal removal of one molecule of water from the -CONH₂ group.[6][7][8] This transformation does not proceed spontaneously and requires the use of a dehydrating agent. The fundamental role of the dehydrating agent is to activate the amide's carbonyl oxygen, converting it into a good leaving group.

The general mechanism proceeds as follows:

-

Activation of Carbonyl Oxygen: The lone pair of electrons on the amide oxygen acts as a nucleophile, attacking the electrophilic center of the dehydrating agent (e.g., the sulfur atom in SOCl₂).

-

Formation of a Reactive Intermediate: This initial attack forms a highly reactive intermediate where the oxygen is bonded to the dehydrating agent.

-

Elimination: A base, which can be an added amine (like pyridine or triethylamine) or the solvent, abstracts a proton from the nitrogen atom. This initiates a cascade of electron movements, leading to the formation of the carbon-nitrogen triple bond and the departure of the leaving group.

For instance, with thionyl chloride (SOCl₂), the amide oxygen attacks the sulfur, eventually leading to the elimination of sulfur dioxide (SO₂) and hydrochloric acid (HCl) as byproducts.[6][7][9] The generated HCl often necessitates the use of a base to prevent unwanted side reactions with acid-sensitive substrates.[10] Similarly, reagents like phosphorus oxychloride (POCl₃) and trifluoroacetic anhydride (TFAA) follow a comparable mechanistic pathway of oxygen activation followed by elimination.[7][11][12]

Protocol 1: Dehydration using Thionyl Chloride (SOCl₂)

This protocol employs thionyl chloride, a powerful and cost-effective dehydrating agent. The reaction is typically performed in an inert solvent, and a base is often included to neutralize the HCl byproduct.[9][10]

Materials and Equipment:

-

Reagents: 4-Methyl-1,2,3-thiadiazole-5-carboxamide, Thionyl chloride (SOCl₂), Pyridine (anhydrous), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser with a drying tube (or nitrogen/argon inlet), dropping funnel, ice-water bath, standard laboratory glassware for work-up, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), column chromatography setup.

Safety Precautions:

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water to release toxic gases (HCl and SO₂). Handle exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a fume hood.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-methyl-1,2,3-thiadiazole-5-carboxamide (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.1 M concentration). Add anhydrous pyridine (2.0-2.2 eq) to the solution.

-

Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction upon adding the thionyl chloride.

-

Reagent Addition: Add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The starting material (amide) is significantly more polar than the product (nitrile). The reaction is complete upon the disappearance of the starting material spot.

-

Work-up:

-

Once the reaction is complete, carefully pour the mixture into a beaker of ice-cold water to quench any unreacted SOCl₂.

-

Transfer the mixture to a separatory funnel and add more DCM if necessary.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize excess acid), water, and brine.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica gel column chromatography to yield the pure 4-methyl-1,2,3-thiadiazole-5-carbonitrile.

Characterization:

-

IR Spectroscopy: Look for the appearance of a sharp, medium-intensity C≡N stretching band around 2230-2250 cm⁻¹ and the disappearance of the N-H stretches (approx. 3200-3400 cm⁻¹) and the amide C=O stretch (approx. 1660 cm⁻¹) of the starting material.

-

NMR Spectroscopy: In ¹H NMR, the broad signals corresponding to the -NH₂ protons will disappear.

Protocol 2: Dehydration using Trifluoroacetic Anhydride (TFAA)

This method utilizes trifluoroacetic anhydride (TFAA) in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine.[12][13] It is a very mild and efficient protocol, often proceeding rapidly at low temperatures.[13]

Materials and Equipment:

-

Reagents: 4-Methyl-1,2,3-thiadiazole-5-carboxamide, Trifluoroacetic anhydride (TFAA), Triethylamine (Et₃N) or Pyridine (anhydrous), Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, inert atmosphere setup (nitrogen or argon), syringes, ice-water bath, standard laboratory glassware, rotary evaporator, TLC supplies, column chromatography setup.

Safety Precautions:

-

Trifluoroacetic Anhydride (TFAA): Extremely corrosive and reacts violently with water. It is also a lachrymator. Handle exclusively in a well-ventilated fume hood with appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves.

-

Triethylamine (Et₃N): Flammable, corrosive, and has a strong odor. Handle in a fume hood.

Step-by-Step Procedure: